molecular formula C17H14N2O2S2 B2675951 N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide CAS No. 2380062-38-2

N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide

Cat. No.: B2675951
CAS No.: 2380062-38-2
M. Wt: 342.43
InChI Key: GMSWMGJVPBHTGK-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-phenylethanediamide is an organic compound that features a bithiophene core linked to a phenylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-phenylethanediamide typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate thiophene derivatives.

    Attachment of the Phenylethanediamide Moiety: The phenylethanediamide group is introduced through a condensation reaction between the bithiophene core and an appropriate amine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the electronic properties of the bithiophene core.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced bithiophene derivatives.

    Substitution: Halogenated bithiophene derivatives.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-phenylethanediamide involves its interaction with specific molecular targets, such as electron-rich or electron-deficient sites in organic electronic devices. The bithiophene core facilitates charge transport, while the phenylethanediamide moiety can influence the compound’s solubility and processability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-phenylethanediamide is unique due to its specific combination of the bithiophene core and phenylethanediamide moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for targeted applications in organic electronics and materials science.

Properties

IUPAC Name

N'-phenyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-16(17(21)19-14-4-2-1-3-5-14)18-9-15-8-13(11-23-15)12-6-7-22-10-12/h1-8,10-11H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSWMGJVPBHTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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